molecular formula C16H15ClF2N2O3 B5430261 1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea

1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea

Cat. No.: B5430261
M. Wt: 356.75 g/mol
InChI Key: HRYPYIBWZIGGKY-UHFFFAOYSA-N
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Description

1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a urea linkage, which is often employed in various chemical and biological studies due to its stability and reactivity.

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3/c1-23-10-2-4-11(5-3-10)24-7-6-20-16(22)21-15-9-14(19)13(18)8-12(15)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYPYIBWZIGGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4,5-difluoroaniline with 4-methoxyphenol in the presence of a suitable base to form an intermediate. This intermediate is then reacted with an isocyanate derivative to yield the final urea compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity .

Chemical Reactions Analysis

1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

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